molecular formula C13H7Cl2FN2O3 B8798171 3,4-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide

3,4-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B8798171
M. Wt: 329.11 g/mol
InChI Key: SLNLHCNTYDLBQB-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C13H7Cl2FN2O3 and its molecular weight is 329.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7Cl2FN2O3

Molecular Weight

329.11 g/mol

IUPAC Name

3,4-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide

InChI

InChI=1S/C13H7Cl2FN2O3/c14-9-3-1-7(5-10(9)15)13(19)17-8-2-4-11(16)12(6-8)18(20)21/h1-6H,(H,17,19)

InChI Key

SLNLHCNTYDLBQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dichlorobenzoyl chloride (4.3 g, 20.5 mmol) was added all at once to 4-fluoro-3-nitroaniline (3.14 g, 20.1 mmol) and triethylamine (3 mL, 21.5 mmol) in ethyl acetate (200 mL) at room temperature. The reaction mixture was stirred overnight at room temperature then diluted to ˜500 mL with ethyl acetate. The ethyl acetate was washed successively with 1N HCl (100 mL), saturated sodium bicarbonate (100 mL), and brine (100 mL), then dried (magnesium sulfate), filtered, and stripped of solvent under reduced pressure. Trituration of the residue in hexanes (125 mL) and a few milliliters of ethyl acetate afforded the product by filtration (5.6 g); m.p. 202-204° C.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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